

A Technical Guide to the Spectroscopic Data of (4-(Bromomethyl)phenyl)methanamine

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Compound of Interest

Compound Name: (4-(Bromomethyl)phenyl)methanamine

Cat. No.: B1325371

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Introduction

(4-(Bromomethyl)phenyl)methanamine, with CAS number 769057-30-9, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3][4] Its structure, featuring both a nucleophilic primary amine and an electrophilic benzylic bromide, makes it a versatile building block in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the spectroscopic data for **(4-(Bromomethyl)phenyl)methanamine**, along with detailed experimental protocols for data acquisition and a visualization of its chemical reactivity and analytical workflow.

Molecular Structure and Properties

- Molecular Formula: $C_8H_{10}BrN$ [5]
- Molecular Weight: 200.08 g/mol [1][5]
- IUPAC Name: [4-(bromomethyl)phenyl]methanamine[5]

Spectroscopic Data

The structural elucidation and confirmation of **(4-(Bromomethyl)phenyl)methanamine** rely on several key spectroscopic techniques. The following sections present the expected data from

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.^[1]

¹H NMR (Proton NMR) Data

The proton NMR spectrum reveals the different types of protons and their neighboring environments. The expected chemical shifts for **(4-(Bromomethyl)phenyl)methanamine** are summarized below.

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	Variable (broad)	Singlet	2H
Aromatic (C ₆ H ₄)	~7.3-7.5	Multiplet	4H
-CH ₂ Br	~4.5-4.8	Singlet	2H
-CH ₂ NH ₂	~3.8-4.0	Singlet	2H

Note: The chemical shift of the amine protons (-NH₂) is variable and depends on the solvent and concentration. A deuterium exchange experiment can confirm its presence.^[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.^[1]

Carbon	Chemical Shift (δ , ppm)
Aromatic (C ₆ H ₄)	~120-140
-CH ₂ NH ₂	~45-47
-CH ₂ Br	~33-35

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **(4-(Bromomethyl)phenyl)methanamine** are presented below.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300-3500	Medium (often broad)
C-H Stretch (aromatic)	3000-3100	Medium
C-H Stretch (aliphatic)	2850-3000	Medium
C=C Stretch (aromatic)	1450-1600	Medium to strong
C-N Stretch	1020-1250	Medium
C-Br Stretch	500-600	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **(4-(Bromomethyl)phenyl)methanamine**, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance).^[1]

Ion	m/z (relative abundance)	Description
[M] ⁺	200/202 (~1:1)	Molecular ion
[M-Br] ⁺	121	Loss of bromine radical
[M-CH ₂ NH ₂] ⁺	170/172 (~1:1)	Loss of aminomethyl radical

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of **(4-(Bromomethyl)phenyl)methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.^[6]
 - Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.^[6]
- Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger sample size (50-100 mg) may be necessary due to the lower natural abundance of the ^{13}C isotope.^[6] A greater number of scans will be required.
- Data Processing:
 - Process the raw data by applying a Fourier transform.
 - Phase the spectrum and perform a baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.^[7]

- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr, NaCl).^{[7][8]}
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.^[7]
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample holder.
 - Acquire the sample spectrum.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
 - Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

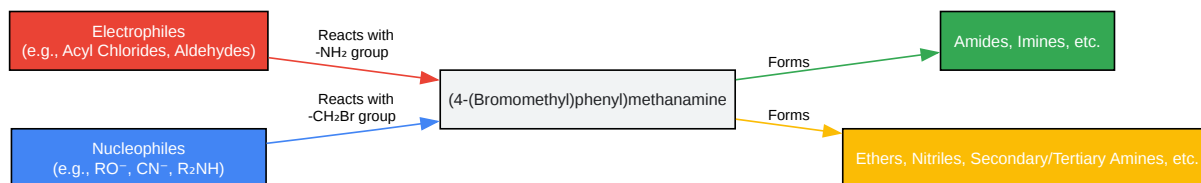
- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.^[9]
 - Ensure the sample is free of non-volatile salts or buffers, which can interfere with the analysis.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer's ion source (e.g., via direct infusion or coupled with a chromatographic system like GC or LC).
 - Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).^[10]
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

- The detector records the abundance of each ion.
- Data Processing:
 - The mass spectrum is plotted as relative intensity versus m/z .
 - Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

Chemical Reactivity Pathway

(4-(Bromomethyl)phenyl)methanamine is a versatile bifunctional molecule. The following diagram illustrates its dual reactivity, with the nucleophilic amine group and the electrophilic benzylic bromide group available for various chemical transformations.

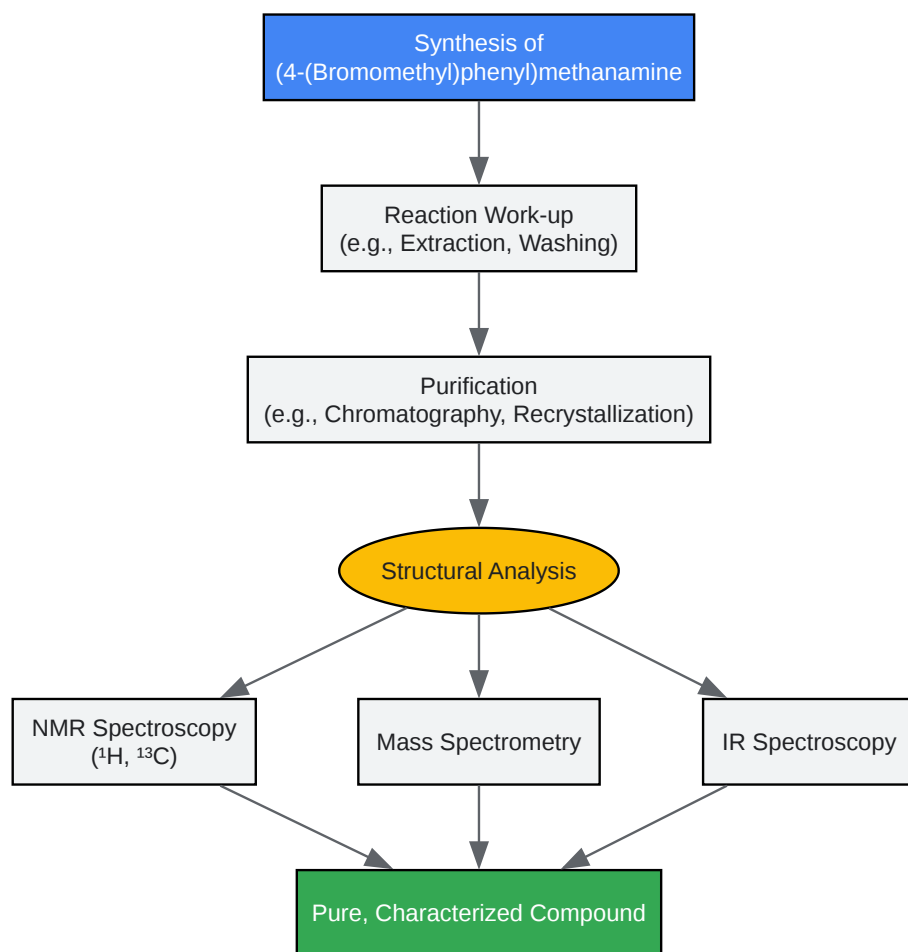


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Caption: Reactivity of **(4-(Bromomethyl)phenyl)methanamine**.

Experimental Workflow for Compound Characterization

The general workflow for the synthesis and characterization of a chemical compound like **(4-(Bromomethyl)phenyl)methanamine** is depicted below.



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Caption: Workflow for compound characterization.

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